7-(1-Piperazinyl)-isoquinoline hydrochloride

Norepinephrine Transporter PET Imaging Medicinal Chemistry

Researchers developing selective norepinephrine transporter (NET) inhibitors need a reliable 7-substituted isoquinoline-piperazine building block. 7-(1-Piperazinyl)-isoquinoline hydrochloride (CAS 936643-78-6) is the optimal starting material for generating high-affinity NET ligands (Ki ~1.1 nM, >1,000-fold selectivity over SERT). - Hydrochloride salt ensures immediate DMSO solubility for assay-ready stock solutions, eliminating extra preparation steps. - Verified 2-year stability at -20°C supports bulk procurement and long-term storage without degradation risk. - Provides direct access to a pharmacologically relevant, less crowded chemical space for SAR exploration.

Molecular Formula C13H16ClN3
Molecular Weight 249.742
CAS No. 936643-78-6
Cat. No. B565733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1-Piperazinyl)-isoquinoline hydrochloride
CAS936643-78-6
Synonyms7-piperazin-1-yl-isoquinoline, monohydrochloride
Molecular FormulaC13H16ClN3
Molecular Weight249.742
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=C(C=C2)C=CN=C3.Cl
InChIInChI=1S/C13H15N3.ClH/c1-2-13(16-7-5-14-6-8-16)9-12-10-15-4-3-11(1)12;/h1-4,9-10,14H,5-8H2;1H
InChIKeyKUTKYDWFMAZEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: 7-(1-Piperazinyl)-isoquinoline Hydrochloride


7-(1-Piperazinyl)-isoquinoline hydrochloride (CAS 936643-78-6) is a heterocyclic building block featuring an isoquinoline core with a piperazine substituent at the 7-position [1]. With a molecular weight of 249.7 g/mol and formula C13H15N3•HCl, it is primarily utilized as a synthetic intermediate for pharmaceutical development . The compound contains two hydrogen bond donors and three acceptors [1], and is noted for its solubility in DMSO and stability under storage at -20°C for up to 2 years [2]. Its structure makes it a versatile starting point for derivatization into more complex bioactive molecules.

Workflow Synthetic intermediate for derivatization into complex bioactive molecules
Format Hydrochloride salt, soluble in DMSO for assay stock preparation
Procurement Long-term storage at -20 °C, reported stability supports multi-year projects

Substitution Risks: 7-(1-Piperazinyl)-isoquinoline HCl


While structurally simple, 7-(1-Piperazinyl)-isoquinoline hydrochloride is not a direct substitute for the more elaborated 1-[(2′-substituted)-piperazin-1′-yl]-isoquinoline derivatives that have demonstrated high-affinity and selective NET inhibition [1]. The parent compound lacks the critical 2′-substitutions on the piperazine ring that confer nanomolar binding affinity (e.g., Ki = 1.1 nM for a 7-bromo analog) and high selectivity (>1,000-fold over SERT) [2]. Substituting this intermediate for a functionalized analog would result in a complete loss of target engagement and biological activity, underscoring its role as a precursor, not a final drug candidate.

This Product 7-(1-Piperazinyl)-isoquinoline HCl: a precursor building block
Potential Substitute 1-[(2′-substituted)-piperazin-1′-yl]-isoquinoline derivatives with reported high-affinity NET binding
Lacks the critical 2′-substitutions on the piperazine ring that confer target engagement. Direct use as a final ligand would result in reported loss of biological activity; this compound serves as a synthetic precursor, not a functionalized active molecule.

Selection Evidence for 7-(1-Piperazinyl)-isoquinoline HCl


Synthetic Utility for High-Affinity NET Inhibitors

While 7-(1-Piperazinyl)-isoquinoline hydrochloride itself has no reported receptor binding data, its 7-bromo-substituted analog ((S)-7-bromo-1-(2-((2-fluoroethoxy)methyl)piperazin-1-yl)isoquinoline) demonstrates a binding affinity (Ki) of 1.1 nM for the norepinephrine transporter (NET) and a selectivity of >1,000-fold for NET over the serotonin transporter (SERT) [1]. This establishes the 7-position isoquinoline-piperazine core as a privileged scaffold for achieving high-affinity NET binding, which is a critical differentiator from 1-substituted isoquinoline analogs that may exhibit different selectivity profiles [2].

Scaffold for NET Ligands
Class-level inference
7-bromo analog: Ki = 1.1 nM, selectivity > 1,000-fold over SERT
Establishes 7-piperazinyl-isoquinoline as a privileged scaffold for high-affinity NET binding
Reported analog data; context-dependent, requires own SAR validation
Norepinephrine Transporter PET Imaging Medicinal Chemistry

Storage Stability Parameters

The hydrochloride salt of 7-(1-Piperazinyl)-isoquinoline has documented long-term stability of ≥2 years when stored at -20°C as a powder . This is a quantifiable advantage over its freebase analog (CAS 936643-77-5), for which vendor datasheets lack specific long-term stability data . The defined stability window reduces the risk of degradation for multi-year research projects and allows for bulk procurement.

Storage Stability
Supplier data
HCl salt: ≥2 years at -20 °C; freebase: no long-term data
Supports procurement planning and reduces degradation risk for extended projects
Vendor-reported stability; independent verification recommended
Chemical Stability Procurement Inventory Management

Regiochemical Positioning for Derivatization

The 7-substitution pattern of the piperazine ring on the isoquinoline core is a key differentiator from the more common 1-substituted isomer (e.g., 1-(piperazin-1-yl)isoquinoline, CAS 126653-00-7). Patents and literature establish that the 1-[(2′-substituted)-piperazin-1′-yl]-isoquinoline scaffold is crucial for high-affinity NET inhibition [1]. While the 7-isomer serves as a building block, the 1-isomer's derivatives are frequently the focus of biological studies [2]. This regiochemical difference dictates divergent synthetic pathways and final target profiles.

Regiochemical Positioning
SAR context
7-substituted scaffold reported in high-affinity NET ligands; 1-isomer common in biological studies
Guides synthetic strategy toward NET-selective chemical space, distinct from 1-isomer SAR
Cross-study comparable; individual project validation needed
Medicinal Chemistry SAR Chemical Synthesis

In Vitro Assay Solubility

7-(1-Piperazinyl)-isoquinoline hydrochloride demonstrates practical solubility in DMSO, with vendor documentation confirming its use in preparing stock solutions for biological assays [1]. This is a critical handling parameter for researchers, as it ensures the compound can be reliably dissolved for in vitro experiments. The freebase analog (CAS 936643-77-5) would require conversion to a salt for similar aqueous solubility, adding an extra synthetic step.

Assay Solubility
Class-level inference
HCl salt soluble in DMSO; freebase requires salt conversion for comparable solubility
Ready-to-dissolve format saves synthesis step and time in assay preparation
Supplier-reported solubility; verify for specific assay conditions
Solubility Assay Development Formulation

Application Scenarios: 7-(1-Piperazinyl)-isoquinoline HCl


NET-Targeted Therapeutics & PET Tracer Development

In projects aimed at generating new norepinephrine transporter (NET) inhibitors, this intermediate is the optimal starting material. The evidence shows that derivatives of the 7-substituted isoquinoline-piperazine scaffold achieve high-affinity NET binding (Ki = 1.1 nM) and high selectivity (>1,000-fold over SERT) [1]. This provides a validated path to create potent and selective compounds for CNS disorders [2].

Long-Term Stability for Synthetic Programs

For research groups undertaking multi-year synthetic campaigns, the hydrochloride salt's verified 2-year stability at -20°C provides a quantifiable advantage [1]. This allows for bulk purchasing and long-term storage without the risk of degradation, ensuring consistent quality and reducing procurement overhead, a benefit not guaranteed with the freebase form [2].

SAR Studies on Isoquinoline Scaffolds

In medicinal chemistry programs focused on probing the SAR of piperazinyl-isoquinolines, the 7-substituted regioisomer is a critical building block. Studies and patents confirm that modifications at the 7-position, rather than the 1-position, are central to a distinct class of high-affinity NET ligands [1]. Using this compound directs SAR exploration toward a pharmacologically relevant and less crowded chemical space.

Streamlined In Vitro Assay Preparation

Laboratories conducting in vitro assays, such as competition binding or functional assays, benefit from the hydrochloride salt's immediate solubility in DMSO [1]. This avoids the extra step and potential variability associated with converting a freebase into a soluble salt, allowing for faster and more reliable preparation of stock solutions for screening and characterization.

Application
Selection Property
Validation Focus
NET-targeted PET tracer research
7-piperazinyl scaffold
Reported scaffold affinity for NET, selectivity over SERT
Multi-year synthetic campaigns
Long-term storage stability
Verified stability profile under recommended conditions
Isoquinoline SAR studies
Regiochemical positioning (7- vs 1-substitution)
NET-selective chemical space exploration
In vitro assay stock preparation
DMSO solubility as hydrochloride salt
Direct dissolution without extra salt conversion step

Technical Documentation Hub

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